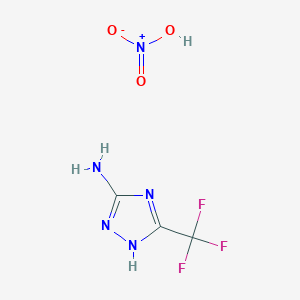

5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate

CAS No.:

Cat. No.: VC13392146

Molecular Formula: C3H4F3N5O3

Molecular Weight: 215.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H4F3N5O3 |

|---|---|

| Molecular Weight | 215.09 g/mol |

| IUPAC Name | nitric acid;5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C3H3F3N4.HNO3/c4-3(5,6)1-8-2(7)10-9-1;2-1(3)4/h(H3,7,8,9,10);(H,2,3,4) |

| Standard InChI Key | MUIHAASYEQAWLP-UHFFFAOYSA-N |

| SMILES | C1(=NC(=NN1)N)C(F)(F)F.[N+](=O)(O)[O-] |

| Canonical SMILES | C1(=NC(=NN1)N)C(F)(F)F.[N+](=O)(O)[O-] |

Introduction

The compound 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate is a derivative of 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine, which is a versatile intermediate in organic synthesis. While specific information on the nitrate salt of this compound is limited, understanding its parent compound provides valuable insights into its potential properties and applications.

Synthesis of 5-(Trifluoromethyl)-1H-1,2,4-triazol-3-amine

The synthesis of 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine typically involves the preparation of 3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine (TFAT), which can be synthesized through an improved procedure involving the reaction of appropriate precursors under controlled conditions . The specific synthesis of the nitrate salt would involve reacting the amine with nitric acid under suitable conditions.

Synthesis Steps

-

Preparation of TFAT: This involves the synthesis of 3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine using a rotary evaporator to concentrate the product .

-

Conversion to Nitrate Salt: The amine is then reacted with nitric acid to form the nitrate salt.

Applications and Research Findings

5-(Trifluoromethyl)-1H-1,2,4-triazol-3-amine and its derivatives have been explored in various applications, including the synthesis of antimalarial compounds . The trifluoromethyl group enhances the biological activity of these compounds, making them promising candidates for drug development.

Biological Applications

-

Antimalarial Activity: Derivatives of 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine have shown potential as antimalarial agents due to their enhanced biological activity .

-

Synthetic Utility: The compound serves as a versatile intermediate in the synthesis of complex heterocyclic compounds, including triazolo[1,5-a]pyrimidine and triazolo[5,1-c]triazine derivatives .

Safety and Handling

Handling 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine requires caution as it is harmful by inhalation, in contact with skin, and if swallowed . Proper safety measures include wearing protective clothing and ensuring adequate ventilation.

Safety Precautions

-

Skin Contact: Wash with copious amounts of water and seek medical attention if irritation persists.

-

Inhalation: Remove to fresh air and seek medical attention if symptoms persist.

-

Ingestion: Wash out mouth with water and seek medical attention.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume